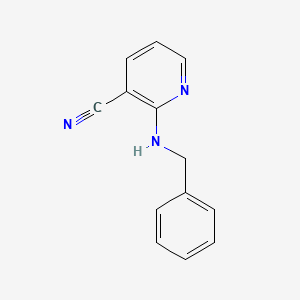

2-(Benzylamino)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDQHSDPGWFMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340158 | |

| Record name | 2-(benzylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50351-72-9 | |

| Record name | 2-(benzylamino)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzylamino)nicotinonitrile: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

2-(Benzylamino)nicotinonitrile is a substituted pyridine derivative that belongs to the broader class of nicotinonitriles (3-cyanopyridines). This class of compounds is of significant interest to researchers in medicinal chemistry and materials science. The nicotinonitrile scaffold is a key structural motif found in several marketed drugs, highlighting its importance as a pharmacophore.[1] The presence of a versatile benzylamino substituent at the 2-position, coupled with the reactive nitrile group, makes this compound a valuable and versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis and characterization, and an exploration of its relevance in modern drug development.

Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in its application for research and development. These properties dictate its handling, reactivity, and formulation characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(Benzylamino)benzonitrile | 4-(Benzylamino)-2-chloronicotinonitrile |

| IUPAC Name | 2-(benzylamino)pyridine-3-carbonitrile | 2-(benzylamino)benzonitrile | 4-(benzylamino)-2-chloropyridine-3-carbonitrile |

| CAS Number | 50351-72-9[2][3] | 5589-62-8[4] | 87243-49-0[5] |

| Molecular Formula | C₁₃H₁₁N₃[3] | C₁₄H₁₂N₂[4] | C₁₃H₁₀ClN₃[5] |

| Molecular Weight | 209.25 g/mol [3] | 208.26 g/mol [4] | 243.69 g/mol [5] |

| Appearance | Solid Crystalline (typical for related compounds)[6] | Not specified | Not specified |

| Category | Heterocyclic Building Block, Amine, Nitrile[2] | Amine, Nitrile | Halogenated Heterocycle, Amine, Nitrile |

Synthesis and Reactivity

The synthesis of 2-aminonicotinonitrile derivatives is a cornerstone of pyridine chemistry. The most direct and industrially scalable approach involves the nucleophilic aromatic substitution (SNAr) of an activated pyridine precursor.

Synthetic Strategy: The Logic of SNAr

The pyridine ring is generally electron-deficient, but this effect is not always sufficient to facilitate nucleophilic attack. The presence of an electron-withdrawing group, such as the nitrile (-CN) in nicotinonitrile, significantly activates the ring towards SNAr, particularly at the positions ortho and para to it (positions 2, 4, and 6). Furthermore, placing a good leaving group, like a halide (e.g., Chlorine), at one of these activated positions creates an ideal substrate for substitution. Benzylamine, a primary amine, serves as a potent nitrogen nucleophile, readily displacing the leaving group to form the desired C-N bond. This reaction is often catalyzed by a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion.

Diagram: Synthetic Pathway of this compound

Caption: The structural features of this compound contribute to its biological interactions and therapeutic potential.

Experimental Protocols

The following protocols are provided as a self-validating framework. Each step is designed with a clear purpose, and the characterization steps serve to confirm the success of the synthesis.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 2-chloronicotinonitrile and benzylamine via a nucleophilic aromatic substitution reaction.

Materials:

-

2-Chloronicotinonitrile (1.0 eq)

-

Benzylamine (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile and anhydrous potassium carbonate.

-

Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add benzylamine dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinonitrile) is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound as a solid.

Protocol 2: Spectroscopic Analysis

Objective: To confirm the identity and purity of the synthesized product.

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve ~10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Process the spectra and compare the observed chemical shifts, integration values, and splitting patterns with the predicted data in Table 2.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample using either a KBr pellet or as a thin film on a salt plate (for solids) or directly on an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum.

-

Identify the key stretching frequencies for the N-H, C≡N, and aromatic C=C/C=N bonds as outlined in Table 2.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an Electrospray Ionization (ESI) or similar soft ionization technique.

-

Identify the molecular ion peak [M+H]⁺ at m/z = 210 and confirm the characteristic fragmentation pattern.

-

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS) for closely related compounds. [6][7] Table 3: GHS Hazard Information

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |

| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed. [6] |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation. [4][6] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [7]* Ventilation: Use only outdoors or in a well-ventilated area. [6]Avoid breathing dust.

-

Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [6]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place. [6]The compound may be light-sensitive. First Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [7]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [6]* If Swallowed: Rinse mouth. Get medical attention if you feel unwell. [6]

Conclusion

This compound is a compound of significant utility, bridging fundamental organic chemistry with applied medicinal science. Its straightforward synthesis, well-defined chemical properties, and the proven track record of the nicotinonitrile scaffold make it a valuable asset for researchers. This guide has provided the core technical information necessary for its synthesis, characterization, and safe handling, offering a foundation for its application in the development of novel therapeutics and functional materials.

References

- PubChem. 2-(Benzylamino)benzonitrile.

- PubChem. 2-(Dibenzylamino)-4-(dimethylamino)nicotinonitrile.

- ResearchGate.

- Google Patents.

- Ali, I. H., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]

- Fadda, A. A., et al. (2015).

- PubChem. 4-(Benzylamino)-2-chloronicotinonitrile.

- ResearchGate.

- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-(Benzylamino)ethanol in the Synthesis of Calcitonin Antagonists. [Link]

- ResearchGate.

- Matin, M. M., et al. (2023).

- Sedić, M., et al. (2020). Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. Molecules. [Link]

- PubChem. 2-(Cyclopropylamino)nicotinonitrile.

- Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl)

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

- Pool, B. L., & Wiessler, M. (1981). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. Carcinogenesis. [Link]

- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- UniversalClass. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

- Reddit. (2024, November 12). Ir, Ms, and Nmr mixed problem. [Link]

- ResearchGate.

- ResearchGate. General synthetic route of nicotinonitrile compounds 6a–c and 7. [Link]

- MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 50351-72-9|this compound|BLD Pharm [bldpharm.com]

- 3. eMolecules this compound | 50351-72-9 | MFCD09455270 | Fisher Scientific [fishersci.com]

- 4. 2-(Benzylamino)benzonitrile | C14H12N2 | CID 324787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Benzylamino)-2-chloronicotinonitrile | C13H10ClN3 | CID 788151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

Introduction: A Strategic Intermediate in Medicinal Chemistry

An In-Depth Technical Guide to 2-(Benzylamino)nicotinonitrile (CAS 50351-72-9): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a benzylamino group and a nitrile function. While not an end-product therapeutic agent itself, it serves as a crucial and versatile building block in medicinal chemistry and drug discovery. Its structure is integral to the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The nicotinonitrile core is recognized as a privileged scaffold, frequently appearing in biologically active compounds.[1][2] This guide provides a comprehensive technical overview of its synthesis, analytical validation, safety protocols, and its strategic application in the development of novel pharmaceuticals, intended for researchers, chemists, and professionals in the field of drug development.

The search for novel therapeutic agents is often a process of molecular evolution, starting from core structures, or "scaffolds," that are known to interact with biological targets. The nicotinonitrile (3-cyanopyridine) scaffold is one such structure, valued for its ability to form key interactions within enzyme active sites and its synthetic tractability.[1] this compound, CAS 50351-72-9, embodies this principle, acting as a high-value intermediate. Its utility lies in the strategic placement of its functional groups: the pyridine nitrogen and nitrile group can engage in hydrogen bonding, while the benzylamino group provides a vector for exploring hydrophobic pockets within a target protein and serves as a key handle for further chemical modification. This compound is particularly relevant in the synthesis of inhibitors for protein kinases, a class of enzymes deeply implicated in diseases such as cancer and inflammatory disorders.[3]

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a chemical entity is the foundation of its effective application. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 50351-72-9 | [4][5] |

| Molecular Formula | C₁₃H₁₁N₃ | [4] |

| Molecular Weight | 209.25 g/mol | [4] |

| IUPAC Name | 2-(benzylamino)pyridine-3-carbonitrile | |

| Synonyms | 2-(Benzylamino)-3-cyanopyridine | [6] |

| MDL Number | MFCD09455270 | [4] |

| Appearance | Typically an off-white to yellow solid | Vendor Data |

Synthesis and Mechanistic Rationale

The most efficient and common synthesis of this compound relies on a well-established reaction: the nucleophilic aromatic substitution (SₙAr). This pathway is favored due to the electronic nature of the pyridine ring system.

Causality Behind the Synthesis: The pyridine ring is inherently electron-deficient. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing nitrile (-C≡N) group at the 3-position. This electronic pull makes the carbon at the 2-position highly electrophilic and thus susceptible to attack by a nucleophile, in this case, the nitrogen atom of benzylamine. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of a chloride ion to restore aromaticity. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically included to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: SₙAr Synthesis

This protocol is a representative methodology based on standard organic chemistry principles and analogous reactions found in the literature.[3][7]

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (1.0 eq), a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 5-10 mL per mmol of substrate).

-

Reagent Addition: Add benzylamine (1.1 eq) to the stirred solution, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (1.5 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form. If not, extract the aqueous phase with an organic solvent like ethyl acetate (3x volumes).

-

Purification:

-

Recrystallization: Collect the crude solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

-

Chromatography: If the product is an oil or recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.0.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable in research and drug development to ensure the identity, purity, and stability of a compound. A multi-pronged approach is required for the comprehensive characterization of this compound.

Caption: A standard analytical workflow for compound validation.

Protocol: Purity Determination by HPLC-UV

-

System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all peaks in the chromatogram.

Protocol: Identity Confirmation by LC-MS

-

System: An HPLC system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

LC Method: Use the same or a similar rapid gradient method as described in 4.1.

-

MS Parameters: Operate in positive ion mode (ESI+).

-

Validation: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 210.1, confirming the molecular weight of 209.25 g/mol .

Protocol: Structural Elucidation by NMR and IR

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and benzyl rings, a singlet or triplet for the N-H proton (which may be broad and is D₂O exchangeable), and a characteristic singlet for the benzylic -CH₂- group.[7]

-

FT-IR: The infrared spectrum provides functional group confirmation, with characteristic absorption bands expected for the N-H stretch (around 3200-3400 cm⁻¹) and the nitrile C≡N stretch (around 2220 cm⁻¹).[7]

Application in Medicinal Chemistry and Drug Discovery

The primary value of this compound is its role as a scaffold for generating libraries of diverse compounds for biological screening. The benzylamino moiety can be readily modified, or the entire molecule can be incorporated into a larger structure.

Case Study: Development of Kinase Inhibitors

A compelling example is in the synthesis of pyrimido[4,5-c]quinoline derivatives as inhibitors of Casein Kinase 2 (CSNK2A), a protein implicated in cancer and viral diseases.[3] In this context, a related 5-amino-substituted pyrimido[4,5-c]quinoline core is synthesized, and the benzylamino group is installed via an SₙAr reaction. The benzyl group of the final compound occupies a specific pocket in the kinase active site, contributing to the molecule's overall potency and selectivity. By synthesizing a series of analogs with different substituents on the benzyl ring, researchers can perform Structure-Activity Relationship (SAR) studies to optimize binding affinity and drug-like properties.[3]

Caption: Role of a core scaffold in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[8][9]

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or heating solutions.

-

Hygiene: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes.[8]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light and moisture to prevent degradation.

Conclusion

This compound (CAS 50351-72-9) represents more than just a chemical in a catalog; it is a strategic tool for innovation in drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution, combined with the proven biological relevance of the nicotinonitrile scaffold, makes it an invaluable starting point for developing targeted therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the creation of next-generation medicines.

References

- PubChem. 2-(Benzylamino)benzonitrile.

- El-Haj, M. J., & Dominy, B. W. (1975). Process for producing 2-amino-nicotinonitrile intermediates. U.S. Patent No. 3,917,624. Washington, DC: U.S.

- Fathalla, O. A., A. A. El-Gamal, and D. S. Badawy. "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives." Molecules 21.11 (2016): 1547. [Link]

- PubChem. 2-(Dibenzylamino)-4-(dimethylamino)nicotinonitrile.

- Iwanami, M., et al. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. U.S. Patent No. 4,769,465. Washington, DC: U.S.

- Ciba-Geigy AG. (1978). Production of nicotinonitrile.

- Abdel-Wahab, B. F., et al. "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." Journal of the Iranian Chemical Society 20.1 (2023): 1-25. [Link]

- PubChem. 4-(Benzylamino)-2-chloronicotinonitrile.

- Garg, N. K., et al. Patents & Products. UCLA Chemistry. [Link]

- Andersson, K., et al. (2001). Novel nicotinonitrile compounds.

- Unknown. (1993). Method of 2-aminobenzonitrile synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-(Benzylamino)ethanol in the Synthesis of Calcitonin Antagonists. [Link]

- Unknown. "Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv." Brieflands. (2025). [Link]

- Islam, M. R., et al. "Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation." ACS Omega 8.29 (2023): 26425-26442. [Link]

- Farrokh, M., et al. "Proposed mechanism for the synthesis of nicotinonitrile derivatives...

- Pickett, J. E., et al. "Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity." Molecules 28.23 (2023): 7837. [Link]

- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. (2018). [Link]

- Shibanuma, T., et al. "Synthesis of optically active 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine)." Chemical & Pharmaceutical Bulletin 28.9 (1980): 2809-2812. [Link]

- Valdez, C. A., et al. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. (2023). [Link]

- Al-Warhi, T., et al. "Biologically active nicotinonitrile and furopyridine-containing drugs.

- Agency for Toxic Substances and Disease Registry. Analytical Methods. (2003). [Link]

- Cole, M. D. Analytical Methods. Royal Society of Chemistry. [Link]

- Loos, R., et al. "Multiresidue methods for the analysis of pharmaceuticals, personal care products and illicit drugs in surface water and wastewater." Analytical and Bioanalytical Chemistry 391.5 (2008): 1475-1487. [Link]

- PubChem. 2-(Cyclopropylamino)nicotinonitrile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 50351-72-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 50351-72-9|this compound|BLD Pharm [bldpharm.com]

- 6. 2-(Cyclopropylamino)nicotinonitrile | C9H9N3 | CID 11513793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

2-(Benzylamino)nicotinonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(Benzylamino)nicotinonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring a pyridine ring scaffold, a core structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and synthetic pathways. We delve into the instrumental analysis techniques required for its structural elucidation, offering insights into the interpretation of its spectroscopic signatures (NMR, IR, MS). Furthermore, this document contextualizes the molecule within the broader class of aminopyridines, highlighting the therapeutic potential that makes this structural motif a valuable starting point for drug discovery and development.

Introduction and Strategic Importance

The aminopyridine moiety is a "privileged scaffold" in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents.[1] Compounds incorporating this structure interact with various enzymes and receptors, leading to diverse pharmacological effects.[1][2][3] this compound belongs to this important class, integrating a benzylamine group and a nitrile function onto the pyridine core. The nitrile group, in particular, is a versatile functional group that can act as a hydrogen bond acceptor or be transformed into other functionalities, making it a key feature in molecular design. Understanding the precise molecular architecture, electronic properties, and synthetic accessibility of this compound is fundamental for its application as a building block in the development of novel, bioactive molecules.[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a benzylamino group (-NH-CH₂-Ph) and at the 3-position with a nitrile group (-C≡N).

Structural Representation

Below is a diagram illustrating the core molecular structure.

Caption: 2D structure of this compound.

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 2-(benzylamino)pyridine-3-carbonitrile | N/A |

| Molecular Formula | C₁₃H₁₁N₃ | [5] |

| Molecular Weight | 209.25 g/mol | [5] |

| CAS Number | 50351-72-9 | [5][6] |

| Appearance | Typically a solid at room temperature | N/A |

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Reaction Scheme

The synthesis involves the reaction of 2-chloronicotinonitrile with benzylamine.

Caption: Synthesis workflow for this compound.

Mechanistic Rationale

The SₙAr reaction is facilitated by the electronic properties of the 2-chloronicotinonitrile substrate. The pyridine ring nitrogen and the adjacent cyano group are both strongly electron-withdrawing. This electronic pull creates a significant partial positive charge (δ+) on the C2 carbon, making it highly susceptible to attack by a nucleophile. Benzylamine, with its lone pair of electrons on the nitrogen atom, acts as an effective nucleophile, attacking the C2 position and displacing the chloride leaving group. The reaction is often heated to overcome the activation energy barrier, and a non-nucleophilic base may be added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reagent Addition: Add benzylamine (1.1-1.2 eq) to the solution. If a base is used, add potassium carbonate or triethylamine (1.5 eq).

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours (e.g., 8-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The product will often precipitate as a solid.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.[7]

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized compound is a critical, self-validating step. This is achieved by a combination of spectroscopic methods.

Caption: Workflow for spectroscopic structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

-

Pyridine Ring Protons (3H): These will appear in the aromatic region, typically downfield (δ 7.5-8.5 ppm), due to the deshielding effect of the heterocyclic ring. They will exhibit complex doublet-doublet splitting patterns from coupling to each other.

-

Benzyl Ring Protons (5H): These will appear in the typical aromatic region (δ 7.2-7.4 ppm) as a complex multiplet.

-

Methylene Protons (-CH₂-) (2H): These protons are adjacent to both an amino group and a phenyl ring. They are expected to appear as a doublet around δ 4.5-5.0 ppm, with the splitting caused by coupling to the N-H proton.

-

Amine Proton (-NH-) (1H): This proton will likely appear as a broad singlet or a triplet (due to coupling with the CH₂ group) in the region of δ 6.5-7.5 ppm. Its chemical shift can be variable and is sensitive to solvent and concentration.[7]

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, 13 distinct signals are expected (barring any accidental equivalence).

-

Nitrile Carbon (-C≡N): This carbon is highly deshielded and will appear as a sharp signal around δ 115-120 ppm.

-

Aromatic Carbons (11C): These will be found in the δ 110-160 ppm range. The carbons attached to nitrogen (C2 of the pyridine ring and C1 of the benzyl ring) will be among the most downfield signals.

-

Methylene Carbon (-CH₂-): This aliphatic carbon will appear upfield, typically in the δ 45-55 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]

-

N-H Stretch: A medium-to-sharp absorption band is expected in the range of 3200-3400 cm⁻¹, characteristic of the secondary amine.[7]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.

-

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected around 2220-2230 cm⁻¹, which is a highly diagnostic peak for this molecule.[7]

-

Aromatic C=C and C=N Stretches: Multiple bands will be present in the 1400-1650 cm⁻¹ region, corresponding to the vibrations of the pyridine and benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 209, corresponding to the molecular formula C₁₃H₁₁N₃.

-

Key Fragmentation: A prominent peak is expected at m/z 91, corresponding to the [C₇H₇]⁺ fragment (the tropylium ion), formed by the cleavage of the C-N bond between the methylene group and the amine nitrogen. Another significant fragment would be at m/z 118, corresponding to the aminonicotinonitrile portion of the molecule after loss of the benzyl group.

Applications in Drug Discovery

While this compound itself may not be a final drug product, its structural framework is of high interest to medicinal chemists. The aminopyridine scaffold is a known pharmacophore that can be modified to target a variety of biological systems.[2][9] Derivatives of nicotinonitrile and other aminopyridines have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many kinase inhibitors incorporate pyridine-based scaffolds.[4][10]

-

Antibacterial Agents: The aminopyridine core is present in various compounds with demonstrated antibacterial properties.[4]

-

Anti-inflammatory and Antiviral Drugs: The versatility of this scaffold allows for its exploration in multiple disease areas.[2][3]

This molecule serves as an ideal starting point or intermediate for creating libraries of related compounds to be screened for biological activity. The benzyl group can be replaced with other substituted aryl or alkyl groups, and the nitrile can be hydrolyzed or reduced to introduce further diversity.

Conclusion

This compound is a well-defined organic molecule with a structure that is readily synthesized and characterized using standard laboratory techniques. Its architecture, combining the biologically relevant aminopyridine core with a versatile nitrile handle, makes it a compound of significant interest for synthetic and medicinal chemistry. A thorough understanding of its synthesis, spectroscopic properties, and structural features, as detailed in this guide, provides the essential foundation for researchers aiming to leverage this molecule in the design and development of next-generation therapeutic agents.

References

- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261542, 2-Benzylamino-5-nitropyridine. PubChem. [Link]

- Martínez-Alvarez, R., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

- Geronikaki, A., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 788151, 4-(Benzylamino)-2-chloronicotinonitrile. PubChem. [Link]

- El-Gaby, M. S. A., et al. (2015).

- ResearchGate. (n.d.).

- Google Patents. (n.d.). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

- Clark, J. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Washington. [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. eMolecules this compound | 50351-72-9 | MFCD09455270 | Fisher Scientific [fishersci.com]

- 6. 50351-72-9|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 2-(Benzylamino)pyridine-3-carbonitrile: Synthesis, Characterization, and Medicinal Chemistry Context

Abstract: This technical guide provides a comprehensive analysis of 2-(benzylamino)nicotinonitrile, systematically referred to by its IUPAC name, 2-(benzylamino)pyridine-3-carbonitrile. We delve into its chemical properties, a validated laboratory-scale synthesis protocol via nucleophilic aromatic substitution, and a predictive analysis of its spectroscopic signature. While specific biological data for this compound is nascent, we contextualize its potential within drug discovery by examining the established roles of the nicotinonitrile scaffold and the benzylamino moiety as key pharmacophores. This document is intended for researchers and professionals in chemical synthesis and drug development, offering foundational knowledge and practical insights into this versatile heterocyclic building block.

Introduction: The Nicotinonitrile Scaffold in Medicinal Chemistry

The nicotinonitrile, or 3-cyanopyridine, framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its inherent properties—a hydrogen bond accepting pyridine nitrogen and a metabolically stable, polar nitrile group—make it a versatile template for designing ligands that interact with a wide array of biological targets.[2] The nitrile moiety, in particular, can serve as a bioisostere for carbonyl groups, engage in crucial dipole interactions, or act as a reactive handle for further chemical modification.[2]

This guide focuses on a specific derivative, this compound, which combines the nicotinonitrile core with a benzylamino substituent. This substitution pattern is of significant interest as it introduces conformational flexibility and lipophilicity, properties that are critical for modulating target binding and pharmacokinetic profiles. Understanding the synthesis, properties, and potential of this specific molecule provides a valuable case study for chemists aiming to leverage the nicotinonitrile scaffold in their research programs.

Nomenclature and Physicochemical Properties

The precise identification and characterization of a chemical entity begin with its nomenclature and fundamental properties. While commonly referred to as this compound, the systematic IUPAC name is 2-(benzylamino)pyridine-3-carbonitrile . This name accurately describes a pyridine ring with a benzylamino group at the C2 position and a carbonitrile (cyano) group at the C3 position.

The key physicochemical properties of this compound are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 50351-72-9 | [3][4] |

| Molecular Formula | C₁₃H₁₁N₃ | [3][4] |

| Molecular Weight | 209.25 g/mol | [3][4] |

| MDL Number | MFCD09455270 | [4] |

| InChI Key | GSDQHSDPGWFMHN-UHFFFAOYSA-N | [3] |

| Typical Purity | ≥98% | [3] |

| Recommended Storage | Store at 2-8°C, sealed in a dry environment | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is a cornerstone of pyridine chemistry, particularly for pyridines bearing electron-withdrawing groups and a suitable leaving group.

Causality of Experimental Design: The chosen synthetic route leverages the electronic properties of the 2-chloronicotinonitrile starting material. The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive and mesomeric effects of both the adjacent pyridine nitrogen and the cyano group at C3. Benzylamine serves as a potent nitrogen nucleophile. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is incorporated to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical to prevent the protonation of benzylamine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

2-Chloronicotinonitrile

-

Benzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloronicotinonitrile (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq) at room temperature with vigorous stirring.

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is crucial for removing any residual HCl-base salt and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Synthesis Workflow Diagram

Caption: SₙAr synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

The structural confirmation of the synthesized this compound relies on a combination of standard spectroscopic techniques. The following table outlines the predicted characteristic signals based on the known structure and data from analogous compounds.[5][6]

| Technique | Predicted Characteristic Signals |

| FT-IR | ~3350 cm⁻¹: N-H stretch (secondary amine)~3050 cm⁻¹: Aromatic C-H stretch~2225 cm⁻¹: C≡N stretch (nitrile)~1600, 1580 cm⁻¹: Aromatic C=C and C=N ring stretches |

| ¹H NMR | ~8.3 ppm (dd): Pyridine H6~7.6 ppm (dd): Pyridine H4~7.2-7.4 ppm (m): Phenyl protons (5H)~6.7 ppm (dd): Pyridine H5~5.5 ppm (br s): N-H proton~4.6 ppm (d): Benzylic CH₂ protons (2H) |

| ¹³C NMR | ~160 ppm: Pyridine C2 (attached to N)~150-125 ppm: Aromatic carbons (8 signals)~117 ppm: C≡N carbon~95 ppm: Pyridine C3 (attached to CN)~47 ppm: Benzylic CH₂ carbon |

| Mass Spec (EI) | m/z 209: Molecular Ion (M⁺)m/z 208: [M-H]⁺m/z 91: [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group) |

Potential Applications in Drug Discovery

While this compound is primarily cataloged as a chemical building block, its structural motifs are prevalent in compounds with significant pharmacological activity. Its utility can be inferred from the established roles of its constituent parts.

-

Kinase Inhibition: The aminopyridine core is a well-established scaffold for ATP-competitive kinase inhibitors. The amino group often forms a critical hydrogen bond interaction with the "hinge" region of the kinase active site.

-

Ion Channel Modulation: Substituted pyridines are known to act as potassium channel modulators. The nitrile group can play a role in binding pocket interactions through its dipole moment.[2]

-

GPCR Ligands: The aromatic systems and hydrogen bonding capabilities make this scaffold suitable for designing ligands for G-protein coupled receptors.

The benzyl group provides a lipophilic anchor that can access hydrophobic pockets within a target protein, while the secondary amine provides a crucial hydrogen bond donor. This combination makes the molecule an attractive starting point for library synthesis in lead discovery campaigns.

Caption: Conceptual links between molecular features and potential targets.

Safety, Handling, and Toxicology

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicological data is limited, information from safety data sheets (SDS) for structurally related aminopyridines and nitriles indicates a consistent hazard profile.[5][7][8]

GHS Hazard Classification (Anticipated):

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7][8]

-

Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5]

| Handling Procedure | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. |

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] |

| Storage | Keep container tightly closed in a dry, cool (2-8°C), and well-ventilated place.[4] |

| Spill Response | Avoid dust formation. Sweep up spilled solid material, place in a suitable container for disposal. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

2-(Benzylamino)pyridine-3-carbonitrile is a well-defined chemical entity with a straightforward and scalable synthesis. Its structure combines the medicinally important nicotinonitrile scaffold with a versatile benzylamino substituent. While direct applications are yet to be extensively documented, its value as a synthetic intermediate and a fragment for library development is clear. The predictive analytical data and established safety protocols provided in this guide offer a solid foundation for researchers to confidently incorporate this compound into their discovery and development workflows.

References

- 2-(Dibenzylamino)-4-(dimethylamino)nicotinonitrile | C22H22N4 | CID 563623. PubChem. [Link]

- 4-(Benzylamino)-2-chloronicotinonitrile | C13H10ClN3 | CID 788151. PubChem. [Link]

- 2-(Benzylamino)benzonitrile | C14H12N2 | CID 324787. PubChem. [Link]

- 2-(Benzylamino)pyridine | C12H12N2 | CID 23362. PubChem. [Link]

- 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542. PubChem. [Link]

- Process for producing 2-amino-nicotinonitrile intermediates.

- Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health (NIH). [Link]

- Method of 2-aminobenzonitrile synthesis.

- Proposed mechanism for the synthesis of nicotinonitrile derivatives...

- 2-Aminobenzonitrile | C7H6N2 | CID 72913. PubChem. [Link]

- Benzonitrile, 2-amino-. National Institute of Standards and Technology (NIST). [Link]

- 2-(Benzylamino)-5-nitropyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Synthesis of optically active 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 50351-72-9 [sigmaaldrich.com]

- 4. 50351-72-9|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Benzylamino-3-cyanopyridine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 2-Amino-3-cyanopyridine and the Significance of the N-Benzyl Moiety

The 2-amino-3-cyanopyridine core is a quintessential "privileged scaffold" in medicinal chemistry, serving as a versatile building block for a vast array of biologically active molecules.[1] This heterocyclic motif is a cornerstone in the synthesis of numerous compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The unique electronic and structural features of this scaffold, characterized by a pyridine ring substituted with an amino group at the 2-position and a cyano group at the 3-position, allow for diverse chemical modifications.[1]

This guide focuses on a specific, yet underexplored, derivative: 2-Benzylamino-3-cyanopyridine . By introducing a benzyl group to the 2-amino position, the lipophilicity and steric bulk of the molecule are altered, which can significantly influence its pharmacokinetic profile and target-binding interactions. While direct literature on 2-Benzylamino-3-cyanopyridine is sparse, this guide will provide a comprehensive overview based on the well-established chemistry of the parent scaffold and related N-substituted derivatives. We will delve into its probable physicochemical properties, plausible synthetic routes, and potential biological activities, offering a scientifically grounded projection for researchers entering this chemical space.

Physicochemical and Spectroscopic Properties: An Educated Projection

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₁N₃ | Based on the chemical structure. |

| Molecular Weight | 209.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow crystalline solid | Typical for this class of organic compounds. |

| Melting Point | Elevated compared to 2-amino-3-cyanopyridine | The larger, more rigid benzyl group will likely increase crystal lattice energy. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate). Limited solubility in water. | The nonpolar benzyl group will increase solubility in organic solvents and decrease aqueous solubility. |

| pKa | The amino proton will be less acidic than in 2-aminopyridine. | The electron-donating nature of the benzyl group increases electron density on the nitrogen. |

Spectroscopic Signature

The structural confirmation of 2-Benzylamino-3-cyanopyridine would rely on a combination of spectroscopic techniques. The expected key features are outlined below:

| Spectroscopy | Expected Key Features |

| ¹H NMR | - Aromatic protons of the pyridine ring and the benzyl group (typically in the 7.0-8.5 ppm range). - A characteristic singlet or doublet for the benzylic CH₂ protons (around 4.5-5.0 ppm). - A broad singlet for the N-H proton, which would disappear upon D₂O exchange. |

| ¹³C NMR | - A signal for the cyano carbon (around 115-120 ppm). - Aromatic carbon signals for both the pyridine and benzene rings. - A signal for the benzylic carbon. |

| IR Spectroscopy | - A sharp, strong absorption band for the C≡N stretch (around 2210-2230 cm⁻¹). - N-H stretching vibration (around 3300-3400 cm⁻¹). - C-H stretching for aromatic and benzylic protons. - C=C and C=N stretching vibrations of the pyridine ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 209.25. - Characteristic fragmentation patterns, likely involving the loss of the benzyl group. |

Synthesis of 2-Benzylamino-3-cyanopyridine: A Proposed Pathway

While a direct, published synthesis for 2-Benzylamino-3-cyanopyridine is not readily found, a highly plausible and efficient synthetic route can be designed based on established methodologies for related compounds. The most logical approach involves a nucleophilic aromatic substitution (SNAr) reaction.

A key intermediate for this synthesis is 2-chloro-3-cyanopyridine . This precursor can be synthesized from 3-cyanopyridine N-oxide.[4][5][6][7] The subsequent reaction with benzylamine would yield the desired product.

Experimental Protocol: Proposed Synthesis

Part 1: Synthesis of 2-Chloro-3-cyanopyridine (Intermediate)

This procedure is adapted from established methods for the chlorination of pyridine N-oxides.[4][5]

-

Materials: 3-cyanopyridine N-oxide, phosphorus oxychloride (POCl₃), organic base (e.g., triethylamine).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-cyanopyridine N-oxide in an excess of phosphorus oxychloride.

-

Cool the mixture in an ice bath (0-5 °C).

-

Slowly add an organic base, such as triethylamine, dropwise while maintaining the temperature. The base helps to control the pH of the reaction.[4]

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-3-cyanopyridine.

-

Part 2: Synthesis of 2-Benzylamino-3-cyanopyridine

This is a standard SNAr reaction.

-

Materials: 2-chloro-3-cyanopyridine, benzylamine, a non-nucleophilic base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Procedure:

-

To a solution of 2-chloro-3-cyanopyridine in a suitable polar aprotic solvent, add benzylamine (typically 1.1-1.5 equivalents) and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Collect the resulting precipitate by filtration. If no precipitate forms, extract the product with an organic solvent.

-

Wash the crude product with water and dry it.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 2-Benzylamino-3-cyanopyridine.

-

Potential Biological Activities and Therapeutic Applications

The 2-amino-3-cyanopyridine scaffold is a well-known pharmacophore present in a multitude of biologically active compounds.[8] Derivatives have shown a broad range of activities, including:

-

Anticancer Activity: Many derivatives act as inhibitors of various kinases and signaling pathways crucial for cancer cell proliferation and survival, such as STAT3.[1][9]

-

Antimicrobial Activity: The scaffold is present in compounds with antibacterial and antifungal properties.[10]

-

Enzyme Inhibition: Derivatives have been identified as inhibitors of enzymes like carbonic anhydrase.[8][11]

-

Receptor Antagonism: Certain derivatives have shown activity as A₂A adenosine receptor antagonists.[3]

The introduction of the N-benzyl group is a common strategy in medicinal chemistry to enhance biological activity. Benzylamino pyridine derivatives have been investigated for various therapeutic applications, and the benzyl group can contribute to improved binding affinity through hydrophobic and π-stacking interactions with biological targets.[12] The N-benzyl counterpart of one aminopyrimidine anticancer agent was found to be 4-13 times more active than the parent hit compound.[13]

Based on this, 2-Benzylamino-3-cyanopyridine is a promising candidate for screening in various biological assays, particularly in the following areas:

-

Oncology: As a potential kinase inhibitor or an inhibitor of protein-protein interactions.

-

Infectious Diseases: For its potential antibacterial and antifungal properties.

-

Neurological Disorders: Given the role of related aminopyridines in modulating ion channels and receptors in the central nervous system.[14]

Conclusion and Future Directions

2-Benzylamino-3-cyanopyridine represents an intriguing yet underexplored molecule within the medicinally significant class of 2-amino-3-cyanopyridines. This guide has outlined its predicted physicochemical properties, a robust and plausible synthetic pathway, and its potential therapeutic applications based on the extensive research conducted on its parent scaffold and related N-substituted analogs.

The lack of specific data in the public domain highlights an opportunity for novel research. The synthesis and biological evaluation of 2-Benzylamino-3-cyanopyridine could lead to the discovery of new therapeutic agents. Future research should focus on the practical synthesis and full spectroscopic characterization of this compound, followed by comprehensive screening in a panel of biological assays to uncover its potential as a lead compound in drug discovery programs.

References

- Ghorbani-Vaghei, R., Toghraei-Semiromi, Z., & Karimi-Nami, R. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111–1117. [Link]

- Achagar, R., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Applied Sciences, 12(11), 5487. [Link]

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

- Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indonesian Journal of Chemical Research, 11(1), 23-28. [Link]

- Supuran, C. T., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]

- Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).

- Maccioni, E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(7), 646. [Link]

- Reddy, T. S., et al. (2017). Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents.

- Ghorbani-Vaghei, R., & Semiromi, Z. T. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.

- CN102491936A - Preparation method of 2-chloro-3-cyanopyridine.

- Karimi, H. (2017). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

- El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6917. [Link]

- Ghorbani-Vaghei, R., & Toghraei-Semiromi, Z. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions.

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.

- Unciti-Broceta, A., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(23), 5727. [Link]

- CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.

- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. Preparation method of 2-chloro-3-cyanopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]

- 6. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 7. CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction - Google Patents [patents.google.com]

- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Page loading... [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

Introduction: The Significance of the 2-Aminonicotinonitrile Scaffold

An In-depth Technical Guide to the NMR Analysis of 2-(Benzylamino)nicotinonitrile

This guide provides a comprehensive, in-depth exploration of the nuclear magnetic resonance (NMR) analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to characterize this important chemical scaffold. Moving beyond a simple recitation of data, this document delves into the rationale behind experimental choices, ensuring a self-validating and authoritative approach to structural elucidation.

The 2-aminonicotinonitrile moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore in the design of therapeutic agents. The addition of a benzylamino group at the 2-position, as in this compound, further modulates its properties, making it a key intermediate in the synthesis of various targeted therapies.[2]

Accurate structural confirmation and purity assessment are paramount in any chemical synthesis campaign, especially in a drug development context. NMR spectroscopy stands as the cornerstone of this analytical workflow, providing unambiguous data on molecular structure, connectivity, and conformation. This guide will detail the precise application of ¹H, ¹³C, and two-dimensional NMR techniques to fully characterize this compound, grounding the methodology in established scientific principles.

Fundamental Principles of NMR Analysis for this compound

The NMR spectrum of this compound is a direct reflection of its molecular structure. The molecule comprises two key regions: the substituted pyridine ring and the benzyl group. Understanding the expected chemical shifts and coupling patterns for each proton and carbon is the first step in successful spectral interpretation.

Figure 1: Structure and Numbering of this compound

Caption: Chemical structure and atom numbering scheme for this compound.

Expected ¹H NMR Spectral Features

The proton NMR spectrum can be logically divided into three primary regions:

-

Aromatic Protons (Pyridine Ring): The three protons on the nicotinonitrile ring (H4, H5, H6) will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). Their specific chemical shifts are influenced by the electron-withdrawing cyano group (-CN) and the electron-donating benzylamino group (-NHBn). The coupling constants between these protons (J-coupling) provide definitive information about their relative positions.[3][4]

-

H6: Expected to be the most downfield proton due to its proximity to the electronegative ring nitrogen. It will appear as a doublet of doublets (dd).

-

H4: Also significantly downfield, appearing as a doublet of doublets (dd).

-

H5: Will appear as a doublet of doublets (dd), coupled to both H4 and H6.

-

-

Aromatic Protons (Benzyl Group): The five protons of the phenyl ring will typically appear in the 7.2-7.5 ppm range. Depending on the solvent and spectrometer resolution, they may present as a complex, overlapping multiplet or as partially resolved signals for the ortho, meta, and para positions.

-

Aliphatic and Amine Protons:

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge (C7) will appear as a doublet, typically in the 4.5-5.0 ppm range. The splitting into a doublet is caused by coupling to the adjacent amine proton (N-H).

-

Amine Proton (-NH-): This proton is exchangeable, and its chemical shift can be highly variable (typically 5.0-8.0 ppm). Its signal may be broad, but in an aprotic polar solvent like DMSO-d₆, it often resolves into a triplet due to coupling with the two methylene protons. A key validation step is to add a drop of D₂O to the NMR tube; the -NH signal will disappear as the proton is exchanged for deuterium.

-

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. Proton decoupling is standard practice to simplify the spectrum to single lines for each carbon.

-

Pyridine Ring Carbons: The five carbons of the nicotinonitrile ring will have characteristic shifts. C2, being attached to the amino group, will be the most downfield of the ring carbons. C3, adjacent to the electron-withdrawing cyano group, will be found at the opposite end of the pyridine carbon range, often significantly upfield.[5]

-

Cyano Carbon (-CN): The nitrile carbon (C8) typically appears in the 115-120 ppm range.

-

Benzyl Group Carbons: The six carbons of the phenyl ring will appear in the aromatic region (125-140 ppm). The ipso-carbon (C1'), attached to the methylene group, is often identifiable by its lower intensity.

-

Methylene Carbon (-CH₂-): This aliphatic carbon (C7) will appear in the upfield region, typically around 45-55 ppm.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of the NMR data is directly dependent on the rigor of the experimental setup. The following protocol is a self-validating system designed to produce reliable and reproducible results for regulatory or research publication purposes.

Sample Preparation: The Causality of Solvent Choice

-

Solvent Selection (Critical Choice): The choice of solvent is the most critical experimental parameter. While deuterated chloroform (CDCl₃) is a common default, it is suboptimal for this class of compound. The acidic nature of the trace protons in CDCl₃ can accelerate the exchange rate of the N-H proton, leading to signal broadening and loss of coupling information.

-

Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its aprotic, polar nature slows the N-H proton exchange rate, allowing for the clear observation of coupling between the NH proton and the CH₂ protons. This provides an extra layer of structural confirmation.

-

-

Concentration: Prepare a solution of approximately 10-15 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio for both ¹H and subsequent time-intensive ¹³C and 2D experiments.

-

Internal Standard: Tetramethylsilane (TMS) should be used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Most high-quality deuterated solvents are available with TMS pre-added.

Figure 2: NMR Sample Preparation and Acquisition Workflow

Caption: Essential 2- and 3-bond HMBC correlations for unambiguous structural assignment.

Conclusion

The comprehensive NMR analysis of this compound is a systematic process that relies on the logical application of one- and two-dimensional NMR techniques. By carefully selecting experimental conditions—most notably the use of DMSO-d₆ as the solvent—and methodically interpreting the resulting spectra, an unambiguous structural elucidation can be achieved. The integration of COSY, HSQC, and particularly HMBC data is not merely confirmatory but essential for the authoritative assignment of all proton and carbon signals. This robust analytical framework ensures the scientific integrity required for academic publication, patent filings, and regulatory submissions in the fields of chemical research and drug development.

References

- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Taylor & Francis Online. [Link]

- Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. [Link]

- ResearchGate. (n.d.). ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)...[Link]

- 2 - Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (¹H: 300MHz, ¹³C: - Preprints.org. (n.d.). [Link]

- Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. (n.d.). The Royal Society of Chemistry. [Link]

- Faidah, N. N., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Benzylamino)ethanol in the Synthesis of Calcitonin Antagonists. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- Baraldi, P. G., et al. (2002). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 45(6), 1166-1175.

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(Benzylamino)nicotinonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-(Benzylamino)nicotinonitrile. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of utilizing IR spectroscopy for the structural elucidation and characterization of this molecule. We will explore the expected vibrational frequencies of its key functional groups, provide a detailed experimental protocol for acquiring a high-quality spectrum, and offer an in-depth guide to spectral interpretation. The causality behind experimental choices and the principles of spectral analysis are emphasized to ensure a thorough understanding.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[3] This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present in the molecule.

This compound is a molecule of interest in medicinal chemistry and materials science, incorporating several key functional groups: a nitrile (-C≡N), a secondary amine (-NH-), a substituted pyridine ring, and a benzyl group. The precise arrangement and interaction of these groups create a unique vibrational profile that can be definitively characterized by IR spectroscopy. This guide will serve as a foundational reference for the analysis of this and structurally related compounds.

Molecular Structure and Predicted Vibrational Modes

The unique spectral features of this compound are a direct consequence of its molecular architecture. Understanding the expected vibrational frequencies of each functional group is the first step in accurate spectral interpretation.

Figure 1: Molecular Structure of this compound.

The Nitrile Group (-C≡N)

The carbon-nitrogen triple bond of the nitrile functional group gives rise to a very characteristic and easily identifiable absorption band.

-

Expected Frequency: 2220-2240 cm⁻¹

-

Intensity: Strong and sharp.

-

Causality: The C≡N triple bond is strong, requiring significant energy to stretch, thus appearing at a high wavenumber.[3] In this compound, the nitrile group is conjugated with the pyridine ring. This conjugation allows for delocalization of π-electrons, which slightly weakens the C≡N bond and lowers its stretching frequency compared to non-conjugated (aliphatic) nitriles that absorb closer to 2240-2260 cm⁻¹.[4][5] The significant change in dipole moment during the stretching vibration results in a strong absorption intensity.[4]

The Secondary Amine Group (-NH-)

The secondary amine is a key functional group for identifying this molecule and provides several characteristic bands.

-

N-H Stretching:

-

Expected Frequency: ~3400 cm⁻¹

-